molecular formula C16H18N4O2 B2654743 N-((2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797978-71-2

N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2654743
CAS No.: 1797978-71-2
M. Wt: 298.346
InChI Key: NCFGVKZMIFTQFR-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Anticancer Therapy

One significant application is in the development of histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer drugs. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrated its potential as an orally active, isotype-selective HDAC inhibitor. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, highlighting its promise in cancer therapy (Zhou et al., 2008).

Synthesis and Characterization of Dihydropyrimidinone Derivatives

Another application involves the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, achieved through a simple and efficient method. These compounds, synthesized via a one-pot Biginelli reaction, are significant for their potential pharmacological activities, demonstrating the versatility of morpholine derivatives in drug development (Bhat et al., 2018).

Antifungal Activity of N-Benzoyl-N'-dialkylthiourea Derivatives

The antifungal activities of N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have been investigated, providing insights into their potential use in combating plant diseases caused by major pathogens. This research not only contributes to our understanding of morpholine derivatives' biological activities but also opens avenues for developing new antifungal agents (Weiqun et al., 2005).

Corrosion Inhibition for Steel Protection

Benzimidazole derivatives, including those with morpholine moieties, have been studied for their potential as corrosion inhibitors for steel in acidic environments. The inhibitory action of these compounds, examined through various analytical techniques, showcases an industrial application of N-((2-morpholinopyrimidin-4-yl)methyl)benzamide derivatives, extending their utility beyond pharmaceuticals (Yadav et al., 2016).

Enaminones as Anticonvulsant Agents

Research into enaminones derived from morpholine and other amines has revealed potent anticonvulsant activity with minimal neurotoxicity. This illustrates the potential of this compound derivatives in developing safer, more effective anticonvulsant medications (Edafiogho et al., 1992).

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFGVKZMIFTQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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